molecular formula C11H21NO5S B1517670 (R)-1-N-Boc-3-methanesulfonyloxypiperidine CAS No. 404577-34-0

(R)-1-N-Boc-3-methanesulfonyloxypiperidine

Numéro de catalogue: B1517670
Numéro CAS: 404577-34-0
Poids moléculaire: 279.36 g/mol
Clé InChI: WLAZHMYDLUILKR-SECBINFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-1-N-Boc-3-methanesulfonyloxypiperidine is a useful research compound. Its molecular formula is C11H21NO5S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(R)-1-N-Boc-3-methanesulfonyloxypiperidine , with CAS number 404577-34-0, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.

  • Molecular Formula : C₁₁H₂₁NO₅S
  • Molecular Weight : 263.36 g/mol
  • Density : Approximately 1.1 g/cm³
  • Melting Point : Not specifically reported, but similar compounds typically range from 40°C to 60°C.
  • Boiling Point : Estimated at around 292°C under standard atmospheric conditions.

This compound functions primarily as a bioactive molecule that can modulate various biological pathways. Its structure suggests potential interactions with proteins involved in signaling pathways, particularly those associated with cell adhesion and migration.

Inhibition Studies

Recent research has focused on its role as an inhibitor of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. In a study involving virtual screening methods, this compound was identified as a promising candidate for further development as an inhibitor of this pathway, potentially enhancing anti-tumor immunity .

Study 1: PD-1/PD-L1 Inhibition

A notable study reported that this compound exhibited significant inhibition of the PD-1/PD-L1 interaction in vitro. The compound demonstrated an IC50 value of approximately 34 µM against WM266.4 human melanoma cells, suggesting its ability to enhance T-cell activation and proliferation in the tumor microenvironment .

Study 2: Platelet Aggregation Inhibition

Another investigation highlighted the compound's potential as a platelet aggregation inhibitor. The study evaluated various derivatives of piperidine and found that this compound effectively reduced platelet aggregation in response to thrombin, indicating its possible application in managing cardiovascular diseases .

Data Table: Biological Activity Summary

Biological Activity IC50 Value (µM) Cell Line Reference
PD-1/PD-L1 Inhibition34WM266.4 Melanoma Cells
Platelet Aggregation InhibitionNot specifiedPlatelet-rich Plasma

Applications De Recherche Scientifique

Chemical Properties and Structure

(R)-1-N-Boc-3-methanesulfonyloxypiperidine has the molecular formula C11_{11}H21_{21}NO5_5S. The compound features a piperidine ring that is functionalized with a tert-butoxycarbonyl (Boc) protecting group and a methanesulfonyloxy moiety. These modifications enhance its reactivity and selectivity in various chemical reactions, making it a valuable scaffold for drug design.

Drug Discovery

This compound has been utilized as a scaffold in the development of small molecule inhibitors targeting critical pathways in cancer therapy. For example, it has been explored as part of a library of compounds aimed at inhibiting the PD-1/PD-L1 immune checkpoint pathway, which is crucial in cancer immunotherapy. In one study, multistage virtual screening identified several ligands that showed promising inhibitory activity against PD-L1, with compounds derived from this scaffold demonstrating significant binding affinity and selectivity .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. Modifications to its structure have led to compounds that show effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound’s ability to engage in nucleophilic substitution reactions enhances its utility as an antimicrobial agent.

Synthesis of Peptidomimetics

The compound serves as a key intermediate in the synthesis of peptidomimetics, particularly those targeting integrin receptors involved in tumor progression. For instance, studies have employed this compound to create conformationally constrained γ-amino acids for the preparation of cyclic RGD-containing peptidomimetics. These peptidomimetics are evaluated for their ability to antagonize αVβ3 integrin receptors, which play a significant role in tumor-induced angiogenesis .

Case Studies

Study Objective Findings
PD-1/PD-L1 Inhibitors Identify new small molecule inhibitorsSeveral derivatives showed >50% inhibition at 30 µM; ZDS20 emerged as a lead compound
Antimicrobial Activity Evaluate effectiveness against bacterial strainsModifications improved therapeutic efficacy against various pathogens
Peptidomimetics Synthesis Develop integrin antagonistsSuccessful synthesis of cyclic RGD-containing peptides with significant inhibitory activity

Structure-Activity Relationships (SAR)

The effectiveness of this compound derivatives can be attributed to their structural features. The presence of the methanesulfonyloxy group enhances the compound's reactivity and interaction with biological targets. SAR studies have shown that variations in substituents on the piperidine ring can significantly influence biological activity, guiding further optimization for therapeutic applications .

Propriétés

IUPAC Name

tert-butyl (3R)-3-methylsulfonyloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAZHMYDLUILKR-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652325
Record name tert-Butyl (3R)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404577-34-0
Record name tert-Butyl (3R)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIMETHYLETHYL (3R)-3-[(METHYLSULFONYL)OXY]-1-PIPERIDINECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of the title compound of Example 1 (44.3 g, 220 mmol) and Et3N (61.4 mL, 440 mmol, 2 eq) in THF (250 mL) was added dropwise at rt (maintained by cooling from an ice bath), methanesulfonyl chloride (27.77 g, 242 mmol, 1.1 eq). The reaction mixture was stirred for 1 h at rt when TLC (solvent system C) indicated completion. The precipitated Et3NHCl was removed by filtration and the filter cake was washed with 50 mL of THF. The combined filtrate and washings were evaporated in vacuo to give the crude product as a yellow oil. This was dissolved in EtOAc/hexanes (1:2) and passed through a pad of silica gel eluting with ethyl acetate/hexanes (1:3). Evaporation of the filtrate afforded the product as a pale yellow oil (59.1 g, 96%) which crystallized on standing. Recrystallization from EtOAc/hexane (1:10) afforded an analytically pure sample of the title compound: mp 69°-70° C.; 1H-NMR (CDCl3) ∂ 4.72 (m,1H), 3.63 (m, 2H), 3.46 (m, 1H), 3.32 (m, 1H), 3.05 (s, 3H), 1.75-2.06 (complex m, 4H), 1.46 (s, 9H); CIMS (MH+ calcd for C11H21NO5S): 280. Found (MH+): 280; Anal. (calcd for C11H21NO5S): C, H, N.
Quantity
44.3 g
Type
reactant
Reaction Step One
Name
Quantity
61.4 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
27.77 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
96%

Synthesis routes and methods II

Procedure details

To a solution of 216 g of N-BOC-3(R,S)-hydroxypiperidine in 5 l of CH2Cl2 222 ml of triethylamine are added at 0-5° C. 137 g of methanesulfonyl chloride in 300 ml of CH2Cl2 are added dropwise over a period of 45 min, maintaining the temperature at 0-5° C. After additional stirring for 70 minutes 2 l of deionised water are added and the pH is adjusted to 5.9 by addition of about 90 ml of 2 n HCl. The aqueous phase is separated and the organic phase is washed with water. The solution is evaporated to dryness and 270-280 g of an oily residue are obtained. After treating with 1 l of n-heptane crystallization occurs. Crystals are isolated and dried in vacuo. 250 g of N-BOC-3(R,S)-methylsulfonyloxy-piperidine are obtained.
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
137 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
2
Quantity
90 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Tert-butyl 3-hydroxypiperidine-1-carboxylate (3.6 g, 18 mmol) was dissolved in dichloromethane (20 mL) and cooled to 0° C., triethylamine (4 mL) was added, followed by dropwise addition of methanesulfonyl chloride (2.28 g, 20 mmol) and DMAP (10 mg). The reaction mixture was warmed to room temperature and stirred overnight. The reaction mixture was quenched with saturated NaHCO3, and extracted with dichloromethane. The organic layer was washed with H2O, dried and concentrated to give crude product (5.5 g).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
2.28 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-N-Boc-3-methanesulfonyloxypiperidine
Reactant of Route 2
Reactant of Route 2
(R)-1-N-Boc-3-methanesulfonyloxypiperidine
Reactant of Route 3
Reactant of Route 3
(R)-1-N-Boc-3-methanesulfonyloxypiperidine
Reactant of Route 4
Reactant of Route 4
(R)-1-N-Boc-3-methanesulfonyloxypiperidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(R)-1-N-Boc-3-methanesulfonyloxypiperidine
Reactant of Route 6
(R)-1-N-Boc-3-methanesulfonyloxypiperidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.